molecular formula C9H15BrO3 B13027463 Ethyl 3-bromo-5-methyl-2-oxohexanoate

Ethyl 3-bromo-5-methyl-2-oxohexanoate

Cat. No.: B13027463
M. Wt: 251.12 g/mol
InChI Key: MMIWKZVPBODSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5-methyl-2-oxohexanoate is an organic compound with the molecular formula C8H13BrO3 It is a derivative of hexanoic acid and contains a bromine atom, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-methyl-2-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 5-methyl-2-oxohexanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-methyl-2-oxohexanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 3-azido-5-methyl-2-oxohexanoate.

    Reduction: Formation of ethyl 3-bromo-5-methyl-2-hydroxyhexanoate.

    Oxidation: Formation of ethyl 3-bromo-5-methyl-2-oxohexanoic acid.

Scientific Research Applications

Ethyl 3-bromo-5-methyl-2-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-methyl-2-oxohexanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion. In reduction reactions, the carbonyl group is converted to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the compound is converted to a more oxidized state, often involving the transfer of oxygen atoms or the removal of hydrogen atoms.

Comparison with Similar Compounds

Ethyl 3-bromo-5-methyl-2-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-2-oxohexanoate: Lacks the methyl group at the 5-position.

    Ethyl 5-methyl-2-oxohexanoate: Lacks the bromine atom at the 3-position.

    Ethyl 3-chloro-5-methyl-2-oxohexanoate: Contains a chlorine atom instead of a bromine atom.

These comparisons highlight the unique reactivity and properties of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

ethyl 3-bromo-5-methyl-2-oxohexanoate

InChI

InChI=1S/C9H15BrO3/c1-4-13-9(12)8(11)7(10)5-6(2)3/h6-7H,4-5H2,1-3H3

InChI Key

MMIWKZVPBODSDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(CC(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.